3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID
Overview
Description
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a methoxyphenyl group, a trifluoromethylphenyl group, and a propanoic acid moiety attached to a pyrrole ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the reaction of aryl halides with boronic acids in the presence of a palladium catalyst.
Formation of Propanoic Acid Moiety: The propanoic acid group can be introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the trifluoromethyl group, converting it to a trifluoromethyl alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Trifluoromethyl alcohol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, anticancer, and antiviral properties.
Biological Studies: The compound is used as a probe to study enzyme interactions and receptor binding.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID involves its interaction with specific molecular targets such as enzymes and receptors. The methoxyphenyl and trifluoromethylphenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
5-(4-METHOXYPHENYL)-1H-INDOLE-2-CARBOXYLIC ACID: Similar structure but with an indole ring instead of a pyrrole ring.
5-(4-METHOXYPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID: Similar structure but with an imidazole ring instead of a pyrrole ring.
Uniqueness
3-[5-(4-METHOXYPHENYL)-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-2-YL]PROPANOIC ACID is unique due to the combination of its methoxyphenyl and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.
Properties
IUPAC Name |
3-[5-(4-methoxyphenyl)-1-[2-(trifluoromethyl)phenyl]pyrrol-2-yl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO3/c1-28-16-10-6-14(7-11-16)18-12-8-15(9-13-20(26)27)25(18)19-5-3-2-4-17(19)21(22,23)24/h2-8,10-12H,9,13H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUDNIOFFLPQNQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2C3=CC=CC=C3C(F)(F)F)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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